Product packaging for o-(2,4-Dinitrobenzyl)hydroxylamine(Cat. No.:)

o-(2,4-Dinitrobenzyl)hydroxylamine

Cat. No.: B13639308
M. Wt: 213.15 g/mol
InChI Key: WHEOQRZDTYZGNW-UHFFFAOYSA-N
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Description

O-(2,4-Dinitrobenzyl)hydroxylamine is a useful research compound. Its molecular formula is C7H7N3O5 and its molecular weight is 213.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O5 B13639308 o-(2,4-Dinitrobenzyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

O-[(2,4-dinitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7N3O5/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4,8H2

InChI Key

WHEOQRZDTYZGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON

Origin of Product

United States

Contextualization of Electrophilic Amination Reagents in Modern Organic Chemistry

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis. Traditionally, this has been achieved through nucleophilic amination, where a nitrogen nucleophile attacks an electrophilic carbon center. However, the paradigm of "umpolung," or polarity inversion, has opened new avenues for bond construction. Electrophilic amination, where a nitrogen source acts as the electrophile, provides a complementary and often advantageous approach, particularly for the synthesis of sterically hindered amines and for reactions involving carbanionic species. researchgate.net

A variety of electrophilic aminating agents have been developed over the years, each with its own set of advantages and limitations. These reagents typically feature a nitrogen atom attached to an electron-withdrawing group, which activates it towards nucleophilic attack. Common classes of electrophilic aminating agents include chloramines, oxaziridines, and hydroxylamine (B1172632) derivatives. researchgate.net Hydroxylamine-based reagents, in particular, have garnered considerable attention due to their stability and tunable reactivity. nih.gov Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH) have been widely employed. nih.govresearchgate.net However, the quest for more stable, efficient, and cost-effective reagents has continued to drive research in this area.

Historical Development and Evolution of O 2,4 Dinitrophenyl Hydroxylamine As a Key Reagent

The journey of o-(2,4-Dinitrophenyl)hydroxylamine (B125998) (DNBHA) as a prominent electrophilic aminating agent is a story of incremental but significant advancements in synthetic methodology. While the concept of electrophilic amination has been known for decades, the practical application of many early reagents was hampered by issues of instability, harsh reaction conditions, or limited scope.

An early and notable contribution to the synthesis of O-arylhydroxylamines came from the work of Sheradsky and coworkers in the late 1960s and early 1970s. Their method involved the reaction of halonitrobenzenes with N-tert-butyloxycarbonylhydroxylamine, followed by acid-catalyzed deprotection. researchgate.net This laid the groundwork for accessing compounds like DNBHA.

A significant leap forward in the practical synthesis and application of DNBHA was reported by Legault and Charette in 2003. They developed a highly efficient, two-step synthesis starting from inexpensive N-hydroxyphthalimide and 2,4-dinitrochlorobenzene. nih.govsciencemadness.org This method, analogous to the Gabriel synthesis, provided DNBHA in high yield and purity, making it a more accessible and attractive reagent for synthetic chemists. nih.gov Their work also highlighted the superior stability of DNBHA compared to the commonly used MSH, which is known for its instability and potential explosive nature. researchgate.netnih.gov

Following this improved synthesis, the utility of DNBHA in a variety of transformations became more widely explored. It proved to be a robust reagent for the N-amination of a wide range of nitrogen-containing heterocycles, including pyridines, imidazoles, and indoles. nih.govresearchgate.net These aminated heterocycles serve as valuable precursors for the synthesis of more complex molecules, such as N-iminopyridinium ylides, which are versatile building blocks in organic synthesis. researchgate.netnih.gov

Scope and Research Focus of the Scholarly Investigation

Established Synthetic Pathways and Refinements

The synthesis of O-(2,4-dinitrophenyl)hydroxylamine has been optimized over the years, leading to several reliable and efficient protocols. The most prominent methods include nucleophilic aromatic substitution and the acidolysis of protected hydroxycarbamates, each offering distinct advantages.

Nucleophilic Aromatic Substitution Approaches (e.g., Charette's Method)

A highly efficient, two-step synthesis developed by Legault and Charette has become a benchmark for producing O-(2,4-dinitrophenyl)hydroxylamine. nih.gov This method is based on the nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing nature of the two nitro groups on the aromatic ring.

The synthesis commences with the reaction of an N-protected hydroxylamine (B1172632), specifically N-hydroxyphthalimide, with 2,4-dinitrochlorobenzene. acs.orgacs.org The nucleophilic attack by the hydroxyl group of N-hydroxyphthalimide on the electron-deficient C1 position of 2,4-dinitrochlorobenzene proceeds smoothly. sciencemadness.org In the presence of a base like triethylamine (B128534) in an acetone (B3395972) solvent, this substitution reaction yields the N,O-disubstituted intermediate, 2-(2,4-dinitrophenoxy)-1H-isoindole-1,3(2H)-dione, in excellent yield, typically around 95%, without requiring extensive purification. acs.orgsciencemadness.org

The second step involves the deprotection of the phthalimido group to liberate the free hydroxylamine. sciencemadness.org While various deprotection methods exist, mild hydrazinolysis conditions have proven to be nearly quantitative for this transformation. sciencemadness.org This approach successfully avoids complications from the high electrophilicity of the final product, which could lead to low yields under harsher conditions. sciencemadness.org The resulting O-(2,4-dinitrophenyl)hydroxylamine is often of sufficient purity for direct use in subsequent applications. sciencemadness.org

Synthesis via Acidolysis of N-Protected Hydroxycarbamates

Another established pathway involves the use of N-protected hydroxycarbamates, such as t-butyl N-hydroxycarbamate. This method also begins with a nucleophilic substitution reaction where the N-hydroxycarbamate reacts with 2,4-dinitrochlorobenzene in the presence of a base like potassium hydroxide (B78521) in ethanol. chemicalbook.com This reaction forms the intermediate, t-butyl N-(2,4-dinitrophenoxy)carbamate. chemicalbook.com

The crucial step in this sequence is the deprotection of the nitrogen atom via acidolysis. The t-butoxycarbonyl (Boc) protecting group is effectively cleaved using a strong acid. For instance, treating the t-butyl N-(2,4-dinitrophenoxy)carbamate with trifluoroacetic acid results in the evolution of carbon dioxide and isobutylene, yielding the desired O-(2,4-dinitrophenyl)hydroxylamine. chemicalbook.com This final product can be crystallized to a high purity of 95%. chemicalbook.com An alternative procedure utilizes ethyl N-(2,4-dinitrophenoxy)acetimidate, which upon treatment with 70% perchloric acid in dioxane at low temperatures, also undergoes acidolysis to furnish the target compound after extraction and purification. prepchem.com

Alternative and Emerging Synthetic Routes

While the nucleophilic aromatic substitution and carbamate (B1207046) acidolysis routes are the most well-documented and widely used methods for synthesizing O-(2,4-dinitrophenyl)hydroxylamine, the broader field of hydroxylamine synthesis continues to evolve. organic-chemistry.orggoogle.com General strategies often involve the reaction of alcohols with alkyl sulfonyl halides, followed by reaction with an N-hydroxy imide and subsequent aminolysis or hydrazinolysis. google.com However, for O-(2,4-dinitrophenyl)hydroxylamine specifically, the routes pioneered by Charette and others remain the predominant and most efficient pathways reported in the literature, valued for their use of inexpensive starting materials and high yields. acs.org

Practical Considerations in Preparation and Scalability

The choice of a synthetic route for O-(2,4-dinitrophenyl)hydroxylamine often depends on factors beyond the chemical pathway, including yield, efficiency, reagent stability, and ease of handling on a larger scale.

Factors Influencing Reagent Stability and Storage for Synthetic Applications

A significant practical advantage of O-(2,4-dinitrophenyl)hydroxylamine is its stability, especially in comparison to other aminating reagents. acs.org It is described as a non-hygroscopic and stable solid that is easily scalable. researchgate.net Preparations of the reagent are typically around 95% pure and can be handled in the air. researchgate.net For long-term viability, it can be stored at -35°C for months without observable decomposition. researchgate.net This stability contrasts sharply with reagents like MSH, which are known to be unstable. acs.org The increased stability is attributed to the O-aryl bond, which is more robust than the O-sulfonyl bond found in MSH, allowing for a broader range of compatible reaction conditions and protecting group strategies during its synthesis. acs.org While the pure compound and its derivatives are considered potentially energetic, standard preparations have been shown to be resistant to thermal and physical shock. researchgate.net

Table of Mentioned Compounds

Fundamental Principles of Electrophilic Amination with O-(2,4-Dinitrophenyl)hydroxylamine

The utility of O-(2,4-dinitrophenyl)hydroxylamine as an electrophilic aminating agent stems from the electronic properties imparted by the 2,4-dinitrophenyl group. This strongly electron-withdrawing moiety renders the oxygen atom of the N-O bond susceptible to nucleophilic attack, facilitating the transfer of the -NH2 group.

O-(2,4-Dinitrophenyl)hydroxylamine has established itself as a versatile and efficient reagent for electrophilic amination, effectively donating a primary amino group to a variety of nucleophiles. nih.govguidechem.com Its non-hygroscopic nature and stability make it a practical alternative to other aminating agents like O-mesitylenesulfonylhydroxylamine (MSH). researchgate.netsciencemadness.orgnih.gov DPH has been successfully employed in the amination of a wide array of substrates, including phosphines, pyridines, and various carbon-centered nucleophiles. researchgate.netresearchgate.net For instance, its reaction with diverse phosphines leads to the quantitative formation of phosphiniminium ions. researchgate.net Furthermore, it is utilized in the synthesis of N-benzoyliminopyridinium ylides from substituted pyridines. researchgate.netnih.gov

The compound's efficacy extends to the challenging metal-free primary amination of arylboronic acids, a transformation that has long been a goal for synthetic chemists. nih.govscispace.comnih.gov In this context, DPH has proven superior to other aminating agents such as hydroxylamine-O-sulfonic acid (HSA) and MSH, which were ineffective in converting 2-naphthylboronic acid to the corresponding primary amine. nih.govscispace.com The choice of solvent is critical for the success of these reactions, with toluene (B28343) often providing optimal results. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the process is scalable, highlighting its practical utility. nih.govscispace.comorganic-chemistry.org

The versatility of DPH is further underscored by its compatibility with a wide range of functional groups, a significant advantage in the synthesis of complex molecules. organic-chemistry.orgnih.gov This broad applicability has positioned O-(2,4-dinitrophenyl)hydroxylamine as a key reagent in modern organic synthesis for the direct introduction of the primary amino group. nih.gov

The key to the reactivity of O-(2,4-dinitrophenyl)hydroxylamine lies in the cleavage of the N-O bond. researchgate.net This process is facilitated by the electron-withdrawing nature of the 2,4-dinitrophenyl group, which makes the O-(2,4-dinitrophenyl) moiety a good leaving group. nih.gov

The cleavage of the relatively weak N-O bond in aminating agents like DPH can also function as an internal oxidation step in certain catalytic cycles, which eliminates the need for an external oxidant. researchgate.net This is particularly relevant in reactions like the dirhodium-catalyzed direct amination of arenes. researchgate.net The energetics of the N-O bond cleavage are therefore a central factor in the design and optimization of synthetic methods utilizing DPH and related hydroxylamine derivatives.

Amination Reactions Involving Carbon-Centered Nucleophiles

O-(2,4-Dinitrophenyl)hydroxylamine readily reacts with a variety of carbon-centered nucleophiles, providing a direct route to the formation of C-N bonds. This reactivity has been exploited in the amination of enolates, carbanions, and organometallic species.

The electrophilic amination of enolates and carbanions using O-(2,4-dinitrophenyl)hydroxylamine offers a valuable method for the synthesis of α-amino acids and their derivatives. acs.org Research has shown that enolates derived from the deprotonation of substituted ethyl acetates can be smoothly aminated with DPH, yielding ethyl aminoacetates in moderate to good yields. researchgate.net

However, the success of this transformation is dependent on the nature of the carbanion. For instance, the amination of the carbanion derived from phenylacetonitrile resulted in a low yield of the desired product. researchgate.net Furthermore, other nucleophiles such as Reformatsky reagents and silyl (B83357) enolates have been found to be unreactive towards amination with DPH, even under harsh conditions. researchgate.net This highlights the specific reactivity profile of DPH and the importance of substrate scope in its application.

NucleophileProductYieldReference
Enolates from ethyl acetatesEthyl aminoacetatesModerate to good researchgate.net
Carbanion from phenylacetonitrileDesired aminated product7% researchgate.net
Reformatsky reagentsNo reaction- researchgate.net
Silyl enolatesNo reaction- researchgate.net

A significant breakthrough in the application of O-(2,4-dinitrophenyl)hydroxylamine has been the development of a metal-free primary amination of arylboronic acids. nih.govscispace.comnih.govorganic-chemistry.org This reaction addresses a long-standing challenge in synthetic chemistry and provides a direct and operationally simple method for the synthesis of primary arylamines, which are crucial components in pharmaceuticals, agrochemicals, and other functional materials. nih.gov

The reaction is notable for its mild conditions and compatibility with a diverse range of functional groups, including halogens, which are often problematic in transition-metal-catalyzed aminations. organic-chemistry.org The scope of the reaction is broad, accommodating various substituents on the arylboronic acid, regardless of their electronic or steric properties. scispace.com

Arylboronic Acid SubstrateAminated ProductYieldReference
2-Naphthylboronic acid2-Naphthylamine76% nih.gov
Various substituted arylboronic acidsCorresponding primary anilinesGood yields nih.govorganic-chemistry.org

The metal-free nature of the amination of arylboronic acids with DPH is a key advantage, avoiding potential metal contamination in the final products. organic-chemistry.org The reaction typically proceeds in solvents like toluene at elevated temperatures (e.g., 50 °C) to ensure a reasonable reaction rate. nih.govscispace.com

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have been instrumental in understanding this transformation. nih.govscispace.comnih.govorganic-chemistry.org The proposed mechanism involves an initial interaction between the arylboronic acid and DPH, followed by a critical 1,2-aryl migration from the boron atom to the nitrogen atom. nih.govscispace.comorganic-chemistry.org The presence of the ortho-nitro group in DPH is crucial, as it is believed to lower the activation energy for this aryl migration step, thereby facilitating the reaction. nih.govscispace.comnih.govorganic-chemistry.org This mechanistic understanding provides a rational basis for the observed reactivity and guides further development of related amination reactions.

Amination of Organometallic Species (e.g., Arylboronic Acids)

Transition Metal-Catalyzed Transformations (e.g., Copper, Rhodium)

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) serves as a potent aminating agent in various transition metal-catalyzed reactions. nih.gov While rhodium catalysis with DPH has been notably successful in aziridination, copper-promoted reactions have also been explored, particularly in the context of C–H amination. nih.govnih.gov For instance, copper-promoted sp² C–H/N–H couplings have been disclosed, where N-iminopyridinium ylides, derived from the amination of pyridines with reagents like DPH, have shown superior performance compared to other monodentate directing groups. nih.gov These transformations highlight the utility of DPH in generating reactive intermediates for C-N bond formation under the influence of first-row transition metals. nih.gov

The choice of metal catalyst can significantly influence the reaction outcome. While rhodium catalysts are effective for aziridination, copper salts with specific ligands can chemoselectively aminate aromatic rings. researchgate.net This highlights the catalyst's role in directing the reactive nitrene intermediate, generated from the hydroxylamine derivative, towards a specific reaction pathway. researchgate.net

Aziridination of Olefinic Substrates

O-(2,4-Dinitrophenyl)hydroxylamine has emerged as a key reagent for the aziridination of a wide array of olefinic substrates. nih.govchemrxiv.org This transformation provides a direct route to N-H aziridines, which are valuable building blocks in medicinal chemistry and natural product synthesis. chemrxiv.org The reaction is particularly notable for its ability to functionalize unactivated olefins, a challenging task in synthetic chemistry. nih.gov

A seminal study demonstrated a rhodium-catalyzed direct aziridination of olefins using DPH as the stoichiometric aminating agent. nih.gov This method exhibits broad substrate scope, tolerating various functional groups and providing good to excellent yields of aziridines. nih.gov The reaction proceeds stereospecifically, preserving the stereochemistry of the starting olefin in the final aziridine (B145994) product. nih.gov

The general applicability of this method is showcased by its successful application to mono-, di-, tri-, and even tetra-substituted alkenes. chemrxiv.org The reaction conditions are typically mild, often conducted at room temperature, further enhancing its synthetic utility. nih.govchemrxiv.org

Rhodium-Catalyzed Aziridination Methodologies

The rhodium-catalyzed aziridination using O-(2,4-dinitrophenyl)hydroxylamine represents a significant advancement in the synthesis of N-H aziridines from unactivated olefins. nih.gov A key methodology involves the use of a rhodium(II) dimer catalyst, such as Rh₂(esp)₂, in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov This system has proven to be general and effective for a wide range of olefin substrates. nih.gov

The reaction is typically carried out by dissolving the olefin in the solvent, followed by the addition of the aminating agent (DPH) and the rhodium catalyst. nih.gov The reaction proceeds smoothly at room temperature to afford the corresponding aziridines in good to excellent yields. nih.gov The methodology's robustness is underscored by its tolerance of a diverse array of functional groups. nih.gov

Below is a table summarizing representative examples of rhodium-catalyzed aziridination of various olefins using a related hydroxylamine-O-sulfonic acid (HOSA) system, which is mechanistically similar to the DPH protocol. nih.gov

Olefin SubstrateCatalyst Loading (mol%)Isolated Yield (%)
(Z)-cyclooctene0.592
1-octene175
trans-4-octene0.588
α-methylstyrene185
indene0.591

Data adapted from a study on a mechanistically related hydroxylamine-O-sulfonic acid system, demonstrating the general efficacy of such rhodium-catalyzed aziridinations. nih.gov

Computational Studies on Metallonitrene Intermediates and Pathways

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the mechanism of rhodium-catalyzed aziridination reactions involving hydroxylamine derivatives like DPH. nih.gov The proposed mechanism involves the formation of a key rhodium-nitrenoid intermediate. nih.gov This intermediate is generated through the coordination of the amino group of the hydroxylamine reagent to the rhodium catalyst, followed by the cleavage of the N-O bond and loss of the dinitrophenoxide leaving group. nih.gov

DFT calculations have been instrumental in understanding the factors that influence the reaction rate and efficiency. For instance, the nature of the leaving group on the hydroxylamine reagent plays a crucial role. A faster dissociation of the leaving group, which corresponds to a more facile N-O bond cleavage, leads to a higher reaction rate. nih.gov This has been computationally and experimentally supported by comparing DPH with other aminating agents like hydroxylamine-O-sulfonic acids, where the latter exhibit faster reaction kinetics due to the better leaving group ability of the sulfate (B86663) anion compared to the phenoxide anion. nih.gov

These theoretical analyses help in rationalizing the observed reactivity and provide a predictive framework for the design of new and more efficient aminating agents and catalytic systems. nih.gov

Amination Reactions with Nitrogen-Centered Nucleophiles

O-(2,4-Dinitrophenyl)hydroxylamine is a highly effective reagent for the electrophilic amination of various nitrogen-containing nucleophiles. researchgate.netresearchgate.net This reactivity has been harnessed for the synthesis of a range of important nitrogen-containing compounds. researchgate.net

Amination of Heteroaromatic Systems (e.g., Pyridines, Imidazoles)

DPH has proven to be a valuable tool for the N-amination of heteroaromatic systems, most notably pyridines and imidazoles. researchgate.netresearchgate.net The reaction proceeds by the nucleophilic attack of the heteroaromatic nitrogen atom on the electrophilic nitrogen of DPH, leading to the formation of an N-amino salt with the concomitant release of 2,4-dinitrophenolate (B1223059). researchgate.net

This amination reaction is generally high-yielding and serves as a crucial first step in the synthesis of various functionalized heterocyclic compounds. researchgate.net For instance, the N-amination of substituted pyridines is the initial step in the preparation of pyrazolopyridines through a subsequent 1,3-dipolar cycloaddition. researchgate.net The efficiency of DPH in these reactions is often superior to other aminating agents due to its stability and ease of handling. researchgate.netnih.gov

The scope of this amination extends to a variety of substituted pyridines and imidazoles, with the yields being influenced by the electronic and steric properties of the heterocyclic substrate. researchgate.netresearchgate.net

Synthesis and Transformations of N-Iminopyridinium Ylides

A significant application of the N-amination of pyridines with O-(2,4-dinitrophenyl)hydroxylamine is the synthesis of N-iminopyridinium ylides. researchgate.netnih.gov These ylides are versatile synthetic intermediates. researchgate.net The synthesis involves the initial amination of the pyridine to form the N-aminopyridinium salt, which is then typically acylated (e.g., with benzoyl chloride) and deprotonated with a base to furnish the stable N-acyliminopyridinium ylide. researchgate.netnih.gov

An expedient one-pot, two-step procedure has been developed for this transformation, starting from various substituted pyridines. nih.gov The efficiency of this process is dependent on the electronic and steric nature of the pyridine ring. researchgate.net

These N-iminopyridinium ylides have been employed as competent directing groups in transition metal-catalyzed C-H functionalization reactions. nih.govrsc.org For example, they have been used in cobalt-catalyzed annulations of sp² C-H bonds with internal alkynes to form isoquinolones. nih.govrsc.org In these reactions, the pyridine moiety of the ylide can act as an internal oxidant and is cleaved during the catalytic cycle. nih.govrsc.org This dual functionality as both a directing group and an internal oxidant makes N-iminopyridinium ylides valuable synthons in organic chemistry. nih.gov Furthermore, these ylides have been shown to be effective in palladium-catalyzed sp³ C-H arylations and alkylations, as well as copper-promoted sp² C-H aminations. nih.gov

The table below presents the results of the synthesis of various substituted N-benzoyliminopyridinium ylides from the corresponding pyridines using DPH. nih.gov

Pyridine SubstituentYield (%)
4-Me89
4-Ph84
4-Cl75
3,5-Me₂91
3-Me85

Data adapted from a study on the synthesis of substituted N-benzoyliminopyridinium ylides. nih.gov

Amination of Other Heteroatomic Nucleophiles

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

This compound serves as a versatile aminating agent for a variety of heteroatomic nucleophiles beyond carbon and nitrogen. Its reactivity extends to oxygen and sulfur-containing compounds, although the outcomes can be influenced by the nature of the nucleophile and the reaction conditions.

The amination of phenols using aminating agents can be a challenging transformation. However, photocatalytic methods have shown promise. For instance, a dual catalytic system involving Ir(III) photocatalysis and phenol (B47542)–pyridinium electron donor-acceptor (EDA) complexation has been developed for the C-H amination of phenols and the SNAr amination of halophenols with various aromatic nitrogen nucleophiles. This approach provides high yields for a broad range of substrates, including complex molecules like pharmaceuticals and natural products. While this method doesn't directly use this compound, it highlights a modern strategy for phenol amination.

In the realm of sulfur nucleophiles, hydroxylamine-derived reagents have been employed for the direct transformation of thiols (-SH) into unprotected sulfinamides (-SONH2). An iron-catalyzed reaction has been developed that facilitates the transfer of both an oxygen atom and a free amino group to the sulfur center in a single step. This method is noteworthy for its mild conditions, broad functional group tolerance, and scalability without the need for precious metal catalysts.

While direct examples of this compound in these specific transformations are not extensively detailed in the provided context, the reactivity of hydroxylamine derivatives in general suggests its potential for similar applications. The electrophilic nature of the nitrogen atom in this compound makes it a plausible candidate for reactions with soft nucleophiles like thiols.

The table below summarizes the amination of various heteroatomic nucleophiles using hydroxylamine-based reagents, showcasing the versatility of this class of compounds.

Nucleophile TypeReagent/Catalyst SystemProduct TypeKey Features
Phenols/HalophenolsIr(III) photocatalyst / Pyridinium additiveAminated PhenolsHigh yields, broad substrate scope, dual catalytic pathway.
ThiolsHydroxylamine-derived reagent / Iron catalystUnprotected SulfinamidesMild conditions, high functional group tolerance, formation of S=O and S-N bonds in one step.

Conversion of Phosphines to Phosphiniminium Ions

O-(2,4-Dinitrophenyl)hydroxylamine has been identified as a highly effective reagent for the electrophilic amination of phosphines, leading to the quantitative formation of the corresponding phosphiniminium ions (R₃PNH₂⁺). This reagent offers significant advantages as it is non-hygroscopic, stable, and easily scalable.

The reaction proceeds rapidly at room temperature, with conversions to phosphiniminium ions observed by ³¹P-NMR spectroscopy within just 15 minutes. This efficient transformation allows for the isolation of the phosphiniminium salts in high yields, typically between 80-90%, on a gram scale. The broad applicability of this method is demonstrated by its successful amination of a diverse range of mono- and diphosphines.

A notable feature of o-(2,4-dinitrophenyl)hydroxylamine is its ability to aminate all three phosphorus atoms in a tris(phosphine) system, as confirmed by ³¹P NMR spectroscopy. This highlights the potent aminating power of the reagent.

The general reaction is depicted below:

R₃P + H₂N-O-DNP → [R₃PNH₂]⁺ [DNP-O]⁻

Where DNP represents the 2,4-dinitrophenyl group.

The resulting phosphiniminium ions are valuable intermediates in organic synthesis.

The following table presents data on the amination of various phosphines with o-(2,4-dinitrophenyl)hydroxylamine.

Phosphine SubstrateReaction TimeConversion (%)Isolated Yield (%)
Monophosphines15 minQuantitative (by ³¹P-NMR)80-90
Diphosphines15 minQuantitative (by ³¹P-NMR)80-90
Tris(phosphine)Not specifiedQuantitative amination of all three P atoms (by ³¹P-NMR)Not specified

Advanced Reactivity Modes and Rearrangement Pathways

Sigmatropic Rearrangements in Dinitrophenyl Oxime Derivatives

O-(2,4-dinitrophenyl) oximes, which can be synthesized from o-(2,4-dinitrophenyl)hydroxylamine, are known to undergo unexpected and synthetically useful sigmatropic rearrangements. These rearrangements often serve as key steps in the formation of complex heterocyclic structures.

A notable example involves the reaction of 6-amino-1,3-dimethyluracil (B104193) with the 2,4-dinitrophenyl oxime of iodoacetone. The reaction proceeds through an initial condensation, followed by an unexpected sigmatropic rearrangement. This rearrangement is a critical step that ultimately leads to the formation of a pyrrolo[2,3-d]pyrimidine derivative after a subsequent ring closure. The mechanism involves the formation of an intermediate that is primed for the sigmatropic shift, a process analogous to the well-known Claisen and Fischer indole (B1671886) syntheses.

The nature of the final product can be influenced by the substituents on the starting materials. For instance, when 6-methylamino-1,3-dimethyluracil is used, a similar sigmatropic rearrangement occurs. However, the subsequent cyclization takes a different course, leading to the formation of a benzo[b]furan derivative. This change in the cyclization pathway is attributed to the presence of the methylamino group, which appears to favor an intramolecular cyclization onto the phenolic oxygen.

A third type of product, a furo[2,3-d]pyrimidine, is obtained when 6-amino-2-phenyl-4(3H)-pyrimidinone reacts with the 2,4-dinitrophenyl oxime of chloroacetone (B47974) in the presence of potassium iodide. In this case, the proposed mechanism involves the initial formation of an ether linkage, followed by a tautomeric shift and a sigmatropic rearrangement, which then sets the stage for intramolecular cyclization.

These examples demonstrate that O-(2,4-dinitrophenyl) oximes are versatile intermediates capable of engaging in complex reaction cascades initiated by sigmatropic rearrangements, providing access to a diverse range of fused heterocyclic systems.

The table below outlines the different heterocyclic products formed through sigmatropic rearrangements of O-(2,4-dinitrophenyl) oxime derivatives.

Starting Uracil/Pyrimidine DerivativeOxime ReactantKey RearrangementFinal Heterocyclic Product
6-amino-1,3-dimethyluracil2,4-dinitrophenyl oxime of iodoacetone sigmatropic rearrangementPyrrolo[2,3-d]pyrimidine
6-methylamino-1,3-dimethyluracil2,4-dinitrophenyl oxime of iodoacetone sigmatropic rearrangementBenzo[b]furan
6-amino-2-phenyl-4(3H)-pyrimidinone2,4-dinitrophenyl oxime of chloroacetone sigmatropic rearrangementFuro[2,3-d]pyrimidine

Investigating Alkyl Nitrene Reactivity and Chemoselectivity

The generation of nitrenes from precursors like this compound and their subsequent reactions are of significant interest in synthetic chemistry. While free nitrenes are generally highly reactive and unselective, their reactivity can be controlled in intramolecular settings or through the use of catalysts.

The study of intramolecular versus intermolecular reactions of nitrenes provides valuable insights into their reactivity. Intramolecular reactions, where the nitrene is trapped by a functional group within the same molecule, are often entropically favored over intermolecular reactions. This principle is particularly relevant when considering the formation of five- or six-membered rings through intramolecular cyclization, which is generally a dominant pathway.

In the context of nitrenes generated from precursors like 3-aminoquinazolones, intramolecular additions to double bonds have been shown to be non-concerted. Instead, they proceed through a seven-membered transition state where the nitrene acts as an electrophile. The chemoselectivity of these intramolecular reactions is influenced by the stability of the carbocationic intermediate formed during the addition. For example, attack on a double bond that leads to a more stable tertiary carbocation is preferred over one that forms a secondary carbocation.

Competition experiments between intramolecular and intermolecular trapping of nitrenes have revealed that at least a portion of the reactions proceed through the same nitrene intermediate. The presence of an external trapping agent, such as styrene, can compete with the intramolecular reaction, and the ratio of products can be influenced by the concentration of the external trap.

While the direct generation of alkyl nitrenes from this compound is not explicitly detailed, the principles governing nitrene reactivity and chemoselectivity derived from other precursors are applicable. The competition between intramolecular and intermolecular pathways, and the factors influencing this competition, are crucial for designing synthetic strategies that utilize nitrene intermediates.

The following table summarizes the factors influencing the reactivity and chemoselectivity of nitrene intermediates.

FactorInfluence on Reactivity/ChemoselectivityExample
Reaction TypeIntramolecular reactions are generally entropically favored over intermolecular reactions.Formation of cyclic products is often preferred.
Ring SizeFormation of 5- and 6-membered rings via intramolecular cyclization is particularly favored.Intramolecular cyclization to form a pyrrolidine (B122466) or piperidine (B6355638) ring.
Intermediate StabilityThe regioselectivity of intramolecular addition is governed by the stability of the resulting carbocationic intermediate.Preferential attack on a double bond that forms a tertiary carbocation over a secondary one.
Concentration of External TrapIncreasing the concentration of an external alkene can increase the proportion of the intermolecular addition product.Competition between intramolecular cyclization and intermolecular aziridination with styrene.

Computational and Theoretical Studies on O 2,4 Dinitrophenyl Hydroxylamine

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has proven to be a robust method for investigating the reaction mechanisms of organic compounds. For derivatives of O-benzylhydroxylamine, DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and understanding the electronic properties that dictate reactivity.

While specific DFT studies mapping the complete reaction pathways for o-(2,4-dinitrobenzyl)hydroxylamine are not extensively documented in publicly available literature, the principles of applying DFT to similar reactive systems are well-established. Such computational investigations typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that a located transition state connects the intended reactants and products.

For a hypothetical reaction, such as the transfer of the amino group to a substrate, DFT would be used to model the approach of the substrate, the cleavage of the N-O bond, and the formation of the new N-substrate bond. The energies of all intermediates and transition states would be calculated to determine the reaction's kinetic and thermodynamic feasibility.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+15.2
Intermediate 1Reaction Intermediate-5.4
TS2Second Transition State+10.8
ProductsFinal Products-20.1

The electronic properties of this compound are significantly influenced by the presence of the two nitro groups on the benzene ring. The ortho-nitro group, in particular, can exert profound electronic and steric effects on the molecule's reactivity.

Computational studies on related nitrobenzyl systems have provided valuable insights into these effects. For instance, DFT calculations on benzyl-substituted imidazolium-based ionic liquids have been used to understand the influence of the position of the nitro group on their properties and efficiency in certain applications figshare.com. These studies have shown that the strong electron-withdrawing nature of the nitro group significantly impacts the electronic distribution within the molecule.

In the case of this compound, the o-nitro group, along with the p-nitro group, would be expected to have the following effects, which can be quantified using DFT:

Inductive and Mesomeric Effects: Both nitro groups are strong -I (inductive) and -M (mesomeric) groups. This means they withdraw electron density from the benzene ring and, by extension, from the benzylic methylene group and the attached hydroxylamine (B1172632) moiety. This electron withdrawal polarizes the molecule and can influence its interaction with other reagents.

N-O Bond Weakening: The electron-withdrawing effect of the dinitrophenyl group is crucial for the reactivity of hydroxylamine derivatives. By pulling electron density away from the oxygen atom, the N-O bond is weakened, facilitating its cleavage in chemical reactions nih.gov. This is a key factor in the ability of such compounds to act as nitrogen transfer agents.

Acidity of N-H Protons: The electron-withdrawing nature of the substituents would also increase the acidity of the protons on the nitrogen atom of the hydroxylamine group.

Steric Hindrance: The ortho-nitro group can introduce steric hindrance around the benzyloxy moiety, which may influence the approach of reactants and affect the regioselectivity of reactions.

DFT calculations can provide quantitative data on these effects, such as molecular electrostatic potential (MEP) maps, atomic charges, and bond dissociation energies.

Table 2: Calculated Electronic Properties of a Model Nitrobenzyl System
PropertyValueImplication
Mulliken Charge on Benzylic Carbon+0.15Increased electrophilicity
N-O Bond Dissociation Energy~45 kcal/molFacilitated cleavage compared to unsubstituted analog
HOMO-LUMO Gap4.2 eVIndicator of chemical reactivity

In Silico Modeling of Nitrogen Transfer and Nitrene Generation

One of the significant applications of O-substituted hydroxylamines is in nitrogen transfer reactions, which are often proposed to proceed through the formation of a transient nitrene or nitrenoid intermediate. In silico modeling is a powerful approach to study these highly reactive species.

Electron-withdrawing groups, such as the 2,4-dinitrobenzyl group, are known to promote the cleavage of the N-O bond, making the hydroxylamine derivative an effective nitrene precursor nih.gov. The proposed mechanism for nitrene generation would involve the departure of the 2,4-dinitrobenzyloxy group as a stable leaving group.

Computational modeling of this process would involve:

Calculating the N-O Bond Dissociation Energy (BDE): A lower BDE would indicate a greater propensity for nitrene formation. The BDE can be calculated for both homolytic and heterolytic cleavage pathways.

Modeling the Transition State for N-O Bond Cleavage: This would provide the activation energy for nitrene formation.

Characterizing the Resulting Nitrene Species: The electronic structure and reactivity of the generated nitrene could be studied, including its spin state (singlet or triplet) and its subsequent reactions, such as C-H insertion or addition to double bonds.

The study of rhodium-catalyzed reactions of O-benzyl hydroxylamines serves as a useful model for understanding the factors that influence the reactivity of the resulting nitrene or nitrenoid intermediates frontiersin.orgnih.gov. These studies highlight how substituents on the benzyl group can modulate the reactivity and selectivity of the nitrogen transfer process.

Analytical Methodologies in the Research of O 2,4 Dinitrophenyl Hydroxylamine

Spectroscopic Techniques for Characterization of Reaction Products and Intermediates (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-(2,4-dinitrophenyl)hydroxylamine (B125998) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity of the reagent and characterizing the intermediates and final products of its reactions.

O-(2,4-Dinitrophenyl)hydroxylamine itself has a distinct NMR signature. While specific chemical shifts can vary slightly depending on the solvent, typical spectral data are available from chemical databases. spectrabase.com

In a notable application, O-(2,4-dinitrophenyl)hydroxylamine is used for the N-amination of pyridines and imidazoles. researchgate.net This reaction forms N-aminopyridinium or N-aminoimidazolium salts as key intermediates. For instance, the reaction with a substituted pyridine (B92270) leads to an N-aminopyridinium salt, which can be subsequently converted to an N-benzoyliminopyridinium ylide. nih.govsciencemadness.org The structures of these complex products are routinely confirmed using NMR spectroscopy.

The formation of N-iminopyridium ylides from the amination of pyridines with O-(2,4-dinitrophenyl)hydroxylamine yields products with characteristic NMR signals. researchgate.net The monitoring of these reactions and characterization of the resulting ylides heavily rely on spectroscopic analysis. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data

Compound/IntermediateTechniqueKey Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
O-(2,4-Dinitrophenyl)hydroxylamine ¹H NMRSignals corresponding to the three aromatic protons on the dinitrophenyl ring and the protons of the -ONH₂ group. spectrabase.com
¹³C NMRResonances for the six carbons of the dinitrophenyl ring, with those bearing nitro groups being significantly downfield. nih.gov
N-Aminopyridinium Intermediate ¹H NMRCharacteristic shifts for the pyridine ring protons, which are deshielded due to the positive charge on the nitrogen, and a signal for the -NH₂ group.
N-Benzoyliminopyridinium Ylide ¹H NMRComplex aromatic region showing signals for both the pyridine and benzoyl rings. madridge.org
¹³C NMRSignals for the carbons in both aromatic rings and the imino carbon.

Utility as a Derivatization Agent in Analytical Chemistry

O-(2,4-Dinitrophenyl)hydroxylamine serves as a valuable derivatization agent, primarily by acting as an electrophilic aminating reagent. ontosight.airesearchgate.net Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for separation and detection. This reagent reacts with various nucleophiles, particularly nitrogen-containing compounds like pyridines and imidazoles, to form stable derivatives that can be more easily analyzed. researchgate.net

The process involves the amination of the heteroaromatic nitrogen, leading to the formation of an N-amino salt. researchgate.net This salt can then be further reacted, for example with an acid chloride, to produce a stable, crystalline ylide. sciencemadness.orgmadridge.org This two-step derivatization is crucial for the synthesis and subsequent analysis of complex heterocyclic structures. nih.gov

While reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are more commonly associated with the direct derivatization of carbonyl compounds (aldehydes and ketones) for analysis by High-Performance Liquid Chromatography (HPLC), O-(2,4-dinitrophenyl)hydroxylamine offers a powerful tool for the derivatization of specific nitrogen-containing heterocycles. nih.govnih.gov The resulting derivatives, such as N-iminopyridinium ylides, are important building blocks in organic synthesis. researchgate.net The dinitrophenyl group in the reagent provides a chromophore, which can facilitate UV detection in chromatographic methods, a principle also exploited in DNPH derivatization. nih.gov

The reaction with pyridines can be summarized as follows:

N-Amination: The pyridine nitrogen atom attacks the electrophilic nitrogen of O-(2,4-dinitrophenyl)hydroxylamine, displacing the 2,4-dinitrophenolate (B1223059) anion and forming an N-aminopyridinium salt. researchgate.net

Acylation/Ylide Formation: The N-aminopyridinium salt is then treated with a base and an acylating agent (e.g., benzoyl chloride) to form a stable N-acyliminopyridinium ylide. sciencemadness.org

This derivatization strategy has been successfully applied in the synthesis of polysubstituted N-benzoyliminopyridinium ylides, demonstrating the reagent's effectiveness and scope. nih.gov

Table 2: Comparison of Derivatization Agents

Derivatization AgentTarget Analyte ClassReaction ProductPrimary Analytical Technique
O-(2,4-Dinitrophenyl)hydroxylamine Nitrogen Heterocycles (e.g., Pyridines) researchgate.netresearchgate.netN-Aminopyridinium Salts, N-Iminopyridinium Ylides nih.govNMR, HPLC
2,4-Dinitrophenylhydrazine (DNPH) Carbonyls (Aldehydes, Ketones) nih.gov2,4-Dinitrophenylhydrazones nih.govHPLC-UV nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyls (Aldehydes, Ketones)PFBHA-OximesGC-MS

Future Research Trajectories and Emerging Applications of O 2,4 Dinitrophenyl Hydroxylamine

Development of Novel Amination Transformations and Expanded Substrate Scope

The intrinsic reactivity of O-(2,4-Dinitrophenyl)hydroxylamine (B125998) as an electrophilic source of the -NH2 group has enabled its application in the amination of a diverse array of nucleophiles. nih.gov Initial studies demonstrated its efficacy in the amination of carbon and nitrogen-based nucleophiles. For instance, it has been successfully employed for the α-amination of ester enolates, providing a direct route to α-amino acid precursors. acs.orgresearchgate.net Similarly, the N-amination of heterocyclic compounds such as pyridines and imidazoles has been extensively documented, leading to the formation of N-aminopyridinium and N-aminoimidazolium salts, which are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.netnih.gov

Recent and ongoing research continues to broaden the horizons of DPH-mediated aminations. A significant advancement has been the development of metal-free methods for the amination of arylboronic acids to furnish primary anilines. chemicalbook.comaspirasci.comguidechem.com This transformation is particularly noteworthy as it provides a straightforward alternative to traditional methods that often require harsh conditions or expensive catalysts. However, it is important to note that the substrate scope can be limited, as N-basic heterocycles may undergo preferential N-N bond formation rather than the desired C-N coupling. nih.gov

The scope of amination with DPH has been successfully extended to olefins. Iron-catalyzed allylic amination of various olefins has been achieved, yielding N-allyl-N-(2,4-dinitrophenyl)amines with good regioselectivity. tandfonline.comtandfonline.com This reaction demonstrates the compatibility of DPH with transition metal catalysis and opens avenues for the synthesis of valuable allylic amine building blocks.

The table below summarizes the expanded substrate scope for amination reactions utilizing O-(2,4-Dinitrophenyl)hydroxylamine.

Nucleophile ClassSpecific ExamplesProduct Type
C-Nucleophiles Ester Enolatesα-Amino Esters
N-Nucleophiles Pyridines, ImidazolesN-Amino Heterocyclic Salts
Organoborons Arylboronic AcidsPrimary Anilines
Olefins Various AlkenesAllylic Amines

Future research is anticipated to further expand this substrate repertoire, exploring amination reactions with other classes of organometallic reagents and investigating diastereoselective and enantioselective variants of these transformations.

Exploration of Sustainable and More Efficient Catalyst Systems (e.g., First-Row Transition Metals)

A significant driver in modern synthetic chemistry is the development of sustainable and cost-effective catalytic systems. While O-(2,4-Dinitrophenyl)hydroxylamine can participate in metal-free aminations, particularly with highly nucleophilic substrates, the use of catalysts can significantly enhance reaction efficiency and broaden the substrate scope. chemicalbook.comnih.gov Early work often relied on precious metal catalysts like rhodium for transformations such as aziridination. chemicalbook.comaspirasci.comguidechem.com

In the quest for greater sustainability, research has increasingly turned towards catalysts based on abundant and less toxic first-row transition metals. A notable breakthrough in this area is the use of iron salts to catalyze the allylic amination of olefins with DPH. tandfonline.comtandfonline.com This method provides a more economical and environmentally friendly alternative to reactions catalyzed by precious metals. The optimal catalytic system was found to be a mixture of iron(II) and iron(III) chlorides, highlighting the potential of simple and readily available iron salts in promoting amination reactions. tandfonline.com

The development of other first-row transition metal-based catalytic systems for DPH-mediated aminations is an active area of research. Copper-catalyzed amination reactions, for instance, have shown promise in related transformations, suggesting that copper catalysts could also be effective for reactions involving DPH. researchgate.net The exploration of catalytic systems based on manganese, cobalt, and nickel is also a logical next step in the development of more sustainable amination protocols. The key challenge lies in identifying catalysts that are both highly active and selective, minimizing catalyst loading and waste generation.

Future research in this domain will likely focus on:

The design and synthesis of novel ligand-first-row transition metal complexes to fine-tune reactivity and selectivity.

The investigation of reaction mechanisms to enable rational catalyst design.

The application of these sustainable catalytic systems to a broader range of amination reactions and substrates.

Strategic Integration into Complex Molecule Synthesis and Streamlined Access to Unprotected Amines

The strategic application of DPH has been demonstrated in the synthesis of pharmaceutically relevant compounds. For example, a key step in the process development for the synthesis of the monobactam antibiotic LYS228 involves an amination reaction. acs.org While the specific aminating agent used in the final process may vary, the exploration of reagents like DPH in early-stage development highlights the importance of direct amination strategies. Similarly, in the development of a practical synthesis for a p38 kinase inhibitor, a robust amination reaction was crucial. acs.org The ability of DPH to efficiently aminate heterocyclic cores makes it a valuable tool for the synthesis of such kinase inhibitors, which often feature nitrogen-containing heterocyclic scaffolds. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Future research will undoubtedly see the increased integration of DPH into the total synthesis of complex natural products and pharmaceuticals. The development of more selective and milder amination protocols using DPH will further enhance its utility in late-stage functionalization, where the presence of multiple sensitive functional groups necessitates highly chemoselective transformations. The ability to forge C-N bonds directly and without the baggage of protecting groups solidifies the role of O-(2,4-Dinitrophenyl)hydroxylamine as a key player in the future of streamlined and elegant complex molecule synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for o-(2,4-Dinitrobenzyl)hydroxylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2,4-dinitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C). Catalytic systems, such as Mn(III) porphyrins, can enhance yields by stabilizing reactive intermediates . Purity is validated using HPLC with UV detection (λmax ~254 nm) and NMR spectroscopy for structural confirmation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is classified as acutely toxic (Oral Acute Toxicity Category 4) and environmentally hazardous (Aquatic Chronic 1). Key precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Avoid release into water systems; collect spills with inert absorbents .
  • Store in airtight containers away from reducing agents to prevent explosive decomposition .

Q. How can researchers analytically confirm the identity and purity of this compound?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and monitor at 254 nm. Compare retention times with certified standards .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative ion mode detects the molecular ion peak at m/z 259.22 (M-H⁻) .
  • Elemental Analysis : Validate C, H, N, and O content against theoretical values (e.g., C₇H₆N₃O₅ requires C 38.02%, H 2.30%, N 19.00%) .

Advanced Research Questions

Q. What is the mechanistic role of this compound in catalytic N-amination reactions?

  • Methodological Answer : The compound acts as an aminating agent in Mn(III)-catalyzed reactions. Computational studies suggest that Mn(III) forms a high-valent Mnⱽ≡NH intermediate, which undergoes nucleophilic addition to substrates like sinomenine. The nitro groups enhance electrophilicity, stabilizing transition states and enabling regioselective N-amination. Kinetic studies show second-order dependence on hydroxylamine concentration, indicating bifunctional catalysis .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

  • Methodological Answer : Discrepancies in reaction orders (e.g., second vs. third-order kinetics) arise from competing pathways. For example:

  • Nucleophilic Aromatic Substitution : Second-order kinetics dominate in polar aprotic solvents (DMF, DMSO) due to direct attack of hydroxylamine on the nitrobenzyl electrophile.
  • Radical Pathways : In nonpolar solvents, Mn(III) catalysis generates nitroxide radicals, leading to third-order terms. Use stopped-flow spectroscopy and DFT calculations to distinguish mechanisms .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro groups at the 2- and 4-positions exhibit high electrophilicity (f⁻ > 0.1), favoring attack at the benzyl carbon .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/acetonitrile mixtures to model steric hindrance and hydrogen-bonding interactions .

Q. How does derivatization with this compound enhance analytical detection of carbonyl compounds?

  • Methodological Answer : The compound reacts with aldehydes/ketones to form stable hydrazone derivatives, improving chromatographic separation and MS sensitivity. For example:

  • HPLC Derivatization : Incubate samples with 0.1 mM this compound in acidic methanol (pH 3–4) at 50°C for 30 min. Detect derivatives at 254 nm with LODs < 1 ppb .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.